4-Fluoropyridin-2-amine hydrochloride
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Overview
Description
4-Fluoropyridin-2-amine hydrochloride is a chemical compound with the molecular formula C5H6ClFN2 and a molecular weight of 148.57 g/mol It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropyridin-2-amine hydrochloride typically involves the fluorination of pyridine derivatives. One common method starts with 4-chloropyridine-2-carbonitrile as the raw material. This compound undergoes a series of reactions, including formylation, Hofmann degradation, and fluorine substitution, to yield 4-fluoropyridin-2-amine . The reaction conditions often involve the use of reagents such as formamide, potassium hydroxide, bromine, and N-methylpyrrolidone, with temperatures ranging from 60°C to 200°C .
Industrial Production Methods: For industrial-scale production, the synthesis route is optimized for higher yields and cost-effectiveness. The process involves similar steps but with modifications to improve efficiency and scalability. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium fluoride and N-methylpyrrolidone are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-Fluoropyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It is investigated for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-fluoropyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to various biological targets. This property makes it a valuable tool in the study of enzyme inhibition and receptor binding .
Comparison with Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.
3-Fluoropyridine: Similar to 4-fluoropyridin-2-amine but with the fluorine atom at the 3-position.
4-Chloropyridin-2-amine: A chlorinated analogue with different chemical properties.
Uniqueness: 4-Fluoropyridin-2-amine hydrochloride is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. Its reduced basicity and reactivity compared to chlorinated and brominated analogues make it particularly useful in certain applications .
Properties
IUPAC Name |
4-fluoropyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRUIALGXAZIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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